molecular formula C11H14N2O B2462883 1-(2-methoxyethyl)-1H-indol-6-amine CAS No. 1095573-80-0

1-(2-methoxyethyl)-1H-indol-6-amine

Cat. No.: B2462883
CAS No.: 1095573-80-0
M. Wt: 190.246
InChI Key: XGEXVGIHPYZFCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the amine and 2-methoxyethyl groups attached at the specified positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether groups, both of which are functional groups that can participate in a variety of chemical reactions. The indole ring may also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and ether groups could influence its polarity, solubility, and boiling and melting points .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives : The synthesis of novel methoxy-derivatives of 2-phenyl-1H-benz[g]indole, a related compound, has been explored, demonstrating the potential for creating various derivatives of 1-(2-methoxyethyl)-1H-indol-6-amine (Ferlin, Chiarelotto, & Malesani, 1989).

  • Development of Regioselective Synthesis : A study on the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid highlights the potential for specific and efficient synthesis of related compounds (Sharma, Sharma, Kashyap, & Bhagat, 2020).

  • Synthesis of 6H-isoindolo[2,1-a]indol-6-ones : A method for preparing substituted 6H-isoindolo[2,1-a]indol-6-ones, which share structural similarities with this compound, has been developed, showcasing advanced synthetic techniques (Liu, Lai, Zhang, & Zhou, 2017).

Pharmacological Applications and Studies

  • Antitumor Activity : Research into the synthesis and antitumor activity of indole derivatives, such as this compound, has shown promising results in the development of new antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to this compound, have been investigated for their antiproliferative and antimicrobial properties (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Structural and Analytical Studies

  • Structural Evaluation of Derivatives : Studies on the synthesis and structural evaluation of indole derivatives, like 5-Methyl-6-acetyl substituted indole, provide insights into the molecular structures and potential applications of similar compounds (Kukuljan, Kranjc, & Perdih, 2016).

  • Investigations of Indole Derivatives : Experimental and computational investigations of new indole derivatives, including spectroscopic and structural analysis, offer a deeper understanding of compounds like this compound (Tariq, Khalid, Raza, Rubab, Morais, Khan, Tahir, & Braga, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as rilapladib , are known to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .

Mode of Action

If we consider its potential similarity to rilapladib, it may act as an inhibitor of lp-pla2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of Lp-PLA2 would be expected to stop the build-up of fatty streaks, thus potentially being useful in the treatment of atherosclerosis .

Biochemical Pathways

Based on its potential similarity to rilapladib, it might influence the pathways related to atherosclerosis and cardiovascular disorders .

Pharmacokinetics

Compounds with similar structures, such as 2′-o-(2-methoxyethyl) modified oligonucleotides, have been studied . They are rapidly and extensively absorbed after subcutaneous administration, achieving steady-state tissue concentrations within approximately 4-6 months of once-weekly dosing .

Result of Action

If it acts similarly to rilapladib, it might help in reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, phthalate concentrations in dust from various environments were found to be associated with room characteristics, occupancy activities and habits, and environmental factors

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing amine groups can sometimes be irritants or have toxic effects, but the exact safety profile would need to be determined through specific testing .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but specific studies would be needed to explore these possibilities .

Properties

IUPAC Name

1-(2-methoxyethyl)indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEXVGIHPYZFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095573-80-0
Record name 1-(2-methoxyethyl)-1H-indol-6-amine
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